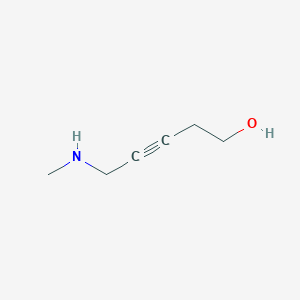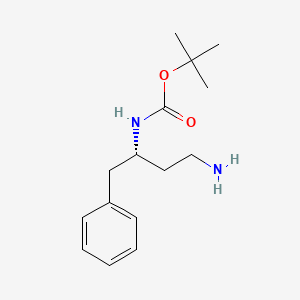![molecular formula C10H12N4 B15243862 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine typically involves the reaction of 6-methylpyridin-3-ylmethanol with imidazole under specific conditions. The process may include steps such as:
Base-catalyzed reactions: Using bases like sodium hydride or potassium carbonate to facilitate the reaction.
Solvent selection: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature control: Reactions are often conducted at elevated temperatures to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
2-(6-Methylpyridin-3-yl)acetic acid: Used in organic synthesis.
1-(6-Methylpyridin-2-yl)piperazine: Investigated for its pharmacological properties.
Uniqueness: 1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine stands out due to its unique combination of pyridine and imidazole rings, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-[(6-methylpyridin-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(6-13-8)7-14-5-4-12-10(14)11/h2-6H,7H2,1H3,(H2,11,12) |
Clave InChI |
RLEMNDYCXXXSOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)


![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)










